molecular formula C5H3NO B073164 2-Furonitrile CAS No. 617-90-3

2-Furonitrile

Cat. No. B073164
CAS RN: 617-90-3
M. Wt: 93.08 g/mol
InChI Key: YXDXXGXWFJCXEB-UHFFFAOYSA-N
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Description

2-Furonitrile, also known as Furan-2-carbonitrile, is a colorless derivative of furan possessing a nitrile group . It is used as an intermediate in pharmaceutical and fine chemical synthesis . It has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .


Synthesis Analysis

The industrial synthesis of 2-Furonitrile is based on the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at 440-480 °C . There are also numerous laboratory methods for its synthesis, such as the oxidative dehydration of furfural with ammonia salts using hypervalent iodine reagents . Mutants of OxdYH3-3 were generated by directed evolution, which showed an up to sixfold increased activity for the synthesis of 2-furonitrile .


Molecular Structure Analysis

The molecular formula of 2-Furonitrile is C5H3NO . Its molar mass is 93.085 g·mol −1 . The rotational spectrum of 2-Furonitrile has been obtained from 140 to 750 GHz, capturing its most intense rotational transitions at ambient temperature .


Chemical Reactions Analysis

2-Furonitrile is used as a dehydrant in the direct synthesis of dialkyl carbonates from CO2 and alcohols over a cerium oxide catalyst . The adsorption experiments and density functional theory calculations have indicated that the better performance of 2-furonitrile compared to 2-cyanopyridine in the synthesis of dialkyl carbonates from bulky or long-chain alcohols is due to the weaker interaction of 2-furonitrile with the CeO2 surface .


Physical And Chemical Properties Analysis

2-Furonitrile is colorless (yellow if impure) with a density of 1.0650 @20 °C . It has a boiling point of 147 °C .

Scientific Research Applications

Biocatalysis

  • Field : Industrial Organic Chemistry and Biotechnology
  • Application : 2-Furonitrile is used as an intermediate in the synthesis of biorenewables . It is obtained from furfural and hydroxylamine through an enzymatic dehydration process .
  • Method : The process involves the use of aldoxime dehydratase biocatalyst from Rhodococcus sp. YH3-3 (OxdYH3-3). The catalytic properties of this biocatalyst were improved through directed evolution, resulting in mutants with enhanced activity towards 2-furfuryl aldoxime .
  • Results : The mutant OxdYH3-3 N266S showed an improved activity of up to six times higher than the wild type when utilizing a substrate concentration of 50–100 mM of 2-furfuryl aldoxime .

Pharmaceutical and Fine Chemical Synthesis

  • Field : Pharmaceutical and Fine Chemical Synthesis
  • Application : 2-Furonitrile is used as an intermediate in pharmaceutical and fine chemical synthesis .
  • Method : Industrial synthesis is based on the vapor phase ammoxidation of furfural with ammonia over bismuth molybdate catalyst at 440-480 °C .
  • Results : The synthesis results in the production of 2-Furonitrile, which is then used in various pharmaceutical and fine chemical syntheses .

Sweetening Agent

  • Field : Food Science
  • Application : 2-Furonitrile has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .
  • Method : The use of 2-Furonitrile as a sweetening agent would involve its addition to food products in place of traditional sweeteners .
  • Results : While it has been suggested as a potential sweetening agent, there is no specific data available on its effectiveness or safety in this application .

Extractive Distillation Solvent

  • Field : Chemical Engineering
  • Application : 2-Furonitrile is used as an extractive distillation solvent . Extractive distillation is a method of separating mixtures of substances with close boiling points.
  • Method : The use of 2-Furonitrile as an extractive distillation solvent would involve its addition to the distillation process to increase the relative volatility of the components to be separated .
  • Results : While it has been suggested as a potential extractive distillation solvent, there is no specific data available on its effectiveness in this application .

Nitrilase Substrate

  • Field : Biochemistry
  • Application : 2-Furonitrile is used as a substrate to investigate the substrate specificity of nitrilase from Rhodococcus rhodochrous J1 cell .
  • Method : The use of 2-Furonitrile as a substrate involves its addition to the enzymatic reaction involving nitrilase .
  • Results : While it has been used as a substrate for nitrilase, there is no specific data available on the results of these investigations .

Rotational Spectroscopy

  • Field : Physical Chemistry
  • Application : 2-Furonitrile is used in rotational spectroscopy studies . Rotational spectroscopy is a tool for several applications: from the identification of new molecules in interstellar objects to the characterization of van der Waals complexes, but also for the determination of very accurate molecular structures and for conformational analyses .
  • Method : High-resolution rotational spectroscopic techniques are used in combination with high-level quantum-chemical calculations to address all these aspects for two isomers of cyanofuran, namely 2-furonitrile and 3-furonitrile .
  • Results : The rotational constants derived in this way have been used in conjunction with computed rotation–vibration interaction constants in order to derive a semi-experimental equilibrium structure for both isomers .

Safety And Hazards

2-Furonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is also a flammable liquid and vapor . Personal protective equipment/face protection should be worn when handling 2-Furonitrile . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood .

Future Directions

The current synthetic approaches for 2-Furonitrile are limited . For example, the preparation of 2-Furonitrile from furfural through ammoxidation requires reaction temperatures exceeding 400 °C . Therefore, there is a need for more efficient and sustainable methods for the synthesis of 2-Furonitrile.

properties

IUPAC Name

furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDXXGXWFJCXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210707
Record name 2-Furonitrile
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Molecular Weight

93.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furonitrile

CAS RN

617-90-3
Record name 2-Furancarbonitrile
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Record name 2-Furonitrile
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Record name 2-Furonitrile
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Record name 2-Furonitrile
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Record name 2-furonitrile
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Record name 2-FURONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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